2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H6Br9N3O3/c22-7-1-10(25)16(11(26)2-7)34-19-31-20(35-17-12(27)3-8(23)4-13(17)28)33-21(32-19)36-18-14(29)5-9(24)6-15(18)30/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFBPPCACYFGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC2=NC(=NC(=N2)OC3=C(C=C(C=C3Br)Br)Br)OC4=C(C=C(C=C4Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H6Br9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058695 | |

| Record name | 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1067.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25713-60-4, 56362-01-7 | |

| Record name | 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25713-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025713604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(tribromophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056362017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(tribromophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIS(2,4,6-TRIBROMOPHENOXY)-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKS4PD9ZS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Significance of TTBPT

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine, commonly referred to as TTBPT, is a high-molecular-weight brominated flame retardant (BFR). Its emergence in various industrial applications, particularly in plastics and electronic equipment, is a direct response to the phasing out of other BFRs like polybrominated diphenyl ethers (PBDEs) due to environmental and health concerns. This guide provides a comprehensive technical overview of TTBPT, synthesizing available data on its chemical properties, synthesis, analytical methodologies, and toxicological profile. The objective is to equip researchers and professionals with the foundational knowledge required for informed decision-making in material science, environmental analysis, and safety assessment.

Chemical Identity and Physicochemical Properties

TTBPT is characterized by a central 1,3,5-triazine ring substituted with three 2,4,6-tribromophenoxy groups. This structure imparts high thermal stability and a significant bromine content, which are crucial for its function as a flame retardant.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₆Br₉N₃O₃ | [1] |

| Molecular Weight | 1067.43 g/mol | [1] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 227-230 °C | [3] |

| Boiling Point | 812.2 °C (predicted) | |

| Density | ~2.44 g/cm³ | [2] |

| Solubility | Insoluble in water; Slightly soluble in chloroform and dichloromethane | [2] |

| Vapor Pressure | 2.02 x 10⁻²⁵ mmHg at 25°C (estimated) | [2] |

| Bromine Content | ≥67% | [3] |

graph TTBPT_Structure { layout=neato; node [shape=plaintext];// Triazine Ring N1 [label="N", pos="0,1!"]; C1 [label="C", pos="-0.87,0.5!"]; N2 [label="N", pos="-0.87,-0.5!"]; C2 [label="C", pos="0,-1!"]; N3 [label="N", pos="0.87,-0.5!"]; C3 [label="C", pos="0.87,0.5!"];

// Bonds in Triazine Ring N1 -- C1; C1 -- N2; N2 -- C2; C2 -- N3; N3 -- C3; C3 -- N1;

// Phenoxy Group 1 O1 [label="O", pos="1.74,1!"]; C3 -- O1; C4 [label="C", pos="2.61,0.5!"]; O1 -- C4; C5 [label="C", pos="3.48,1!"]; C4 -- C5; C6 [label="C", pos="4.35,0.5!"]; C5 -- C6; C7 [label="C", pos="4.35,-0.5!"]; C6 -- C7; C8 [label="C", pos="3.48,-1!"]; C7 -- C8; C9 [label="C", pos="2.61,-0.5!"]; C8 -- C9; C4 -- C9; Br1 [label="Br", pos="3.48,2!"]; C5 -- Br1; Br2 [label="Br", pos="5.22,1!"]; C6 -- Br2; Br3 [label="Br", pos="3.48,-2!"]; C8 -- Br3;

// Phenoxy Group 2 O2 [label="O", pos="-1.74,1!"]; C1 -- O2; C10 [label="C", pos="-2.61,0.5!"]; O2 -- C10; C11 [label="C", pos="-3.48,1!"]; C10 -- C11; C12 [label="C", pos="-4.35,0.5!"]; C11 -- C12; C13 [label="C", pos="-4.35,-0.5!"]; C12 -- C13; C14 [label="C", pos="-3.48,-1!"]; C13 -- C14; C15 [label="C", pos="-2.61,-0.5!"]; C14 -- C15; C10 -- C15; Br4 [label="Br", pos="-3.48,2!"]; C11 -- Br4; Br5 [label="Br", pos="-5.22,1!"]; C12 -- Br5; Br6 [label="Br", pos="-3.48,-2!"]; C14 -- Br6;

// Phenoxy Group 3 O3 [label="O", pos="0,-2!"]; C2 -- O3; C16 [label="C", pos="0.87,-2.5!"]; O3 -- C16; C17 [label="C", pos="1.74,-2!"]; C16 -- C17; C18 [label="C", pos="1.74,-1!"]; C17 -- C18; C19 [label="C", pos="0.87,-0.5!"]; C18 -- C19; C20 [label="C", pos="0,-1!"]; C19 -- C20; C21 [label="C", pos="-0.87,-1.5!"]; C20 -- C21; C16 -- C21; Br7 [label="Br", pos="2.61,-2.5!"]; C17 -- Br7; Br8 [label="Br", pos="2.61,-0.5!"]; C18 -- Br8; Br9 [label="Br", pos="-1.74,-2!"]; C21 -- Br9; }

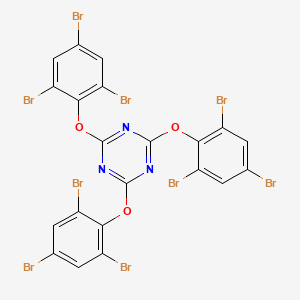

Caption: Chemical structure of this compound.

Synthesis of TTBPT

The synthesis of TTBPT generally involves the nucleophilic substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core with 2,4,6-tribromophenol. Various synthetic strategies have been developed to achieve this transformation with high yield and purity.

Patented Synthesis Method

A patented method describes a reaction between N-methylimidazole and 2,4,6-tribromophenol to form a salt, which then reacts with cyanuric chloride. This method is highlighted for being atom-economical and not requiring an inorganic base, thus reducing inorganic waste streams. The reaction can be carried out with or without a solvent, such as chlorobenzene, at temperatures ranging from 20-70°C for 4-6 hours. The molar ratio of N-methylimidazole to 2,4,6-tribromophenol to cyanuric chloride is typically 3:3:1. This process boasts yields of over 95% for TTBPT.

General Laboratory-Scale Synthesis Protocol

A more generalized approach for the synthesis of 2,4,6-tris(aryloxy)-1,3,5-triazines, adaptable for TTBPT, involves the sequential substitution of chlorine atoms on cyanuric chloride.[4][5][6] This method takes advantage of the decreasing reactivity of the C-Cl bonds with each substitution.

Step-by-step Methodology:

-

Dissolution of Reactants: Cyanuric chloride is dissolved in a suitable aprotic solvent (e.g., acetone, acetonitrile, or a chlorinated solvent).

-

Addition of 2,4,6-tribromophenol: A stoichiometric amount (3 equivalents) of 2,4,6-tribromophenol is added to the solution.

-

Base-catalyzed Reaction: A base, such as an inorganic carbonate (e.g., K₂CO₃, Na₂CO₃) or an organic amine (e.g., triethylamine), is added to neutralize the HCl generated during the reaction.

-

Temperature Control: The reaction temperature is carefully controlled. The first substitution can often occur at low temperatures (0-5°C), while subsequent substitutions may require heating to drive the reaction to completion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove any inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure TTBPT.

Caption: General workflow for the laboratory synthesis of TTBPT.

Flame Retardant Mechanism of Action

As a brominated flame retardant, TTBPT is believed to function primarily in the gas phase of a fire, interrupting the combustion cycle. While specific studies on the thermal decomposition of TTBPT are not abundant, the mechanism can be inferred from the behavior of other brominated flame retardants.[7][8][9][10][11]

Upon heating, the C-Br bonds in the tribromophenoxy groups are expected to cleave, releasing bromine radicals (Br•) into the gas phase. These highly reactive bromine radicals can then interfere with the chain reactions of combustion. Specifically, they can scavenge the highly reactive H• and OH• radicals that are essential for propagating the fire, converting them into less reactive HBr. The HBr can then further react with other high-energy radicals, effectively quenching the flame.

The presence of the nitrogen-containing triazine ring may also contribute to the flame retardancy through a synergistic effect. Upon decomposition, nitrogenous compounds can be released, which can dilute the flammable gases and contribute to the formation of a protective char layer on the surface of the polymer, acting as a barrier to heat and mass transfer.

Caption: Postulated flame retardant mechanism of TTBPT.

Analytical Methodologies

The detection and quantification of TTBPT in various matrices are crucial for environmental monitoring and toxicological studies. Due to its high molecular weight and low volatility, analytical methods often rely on liquid chromatography coupled with mass spectrometry.

Analysis in Environmental Samples

A validated method for the simultaneous determination of TTBPT and another triazine-based BFR in environmental samples utilizes high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS). The sample preparation involves pressurized liquid extraction with toluene, followed by cleanup using multilayer silica gel for sediment samples and gel permeation chromatography with Florisil® columns for biological samples like fish. This method demonstrates good recoveries and precision.

Experimental Protocol Outline (based on published method):

-

Sample Extraction:

-

Sediment/Dust: Pressurized liquid extraction (PLE) with toluene at 100°C.

-

Biota (e.g., fish tissue): Homogenization followed by PLE with toluene.

-

-

Sample Cleanup:

-

Sediment/Dust Extracts: Passage through a multilayer silica gel column to remove interfering compounds.

-

Biota Extracts: Gel permeation chromatography (GPC) to remove lipids, followed by a Florisil® column for further cleanup.

-

-

Instrumental Analysis:

-

Chromatography: Reversed-phase HPLC with a C18 column.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water.

-

Mass Spectrometry: Tandem mass spectrometer (MS/MS) operated in negative ion mode, monitoring specific precursor-to-product ion transitions for TTBPT.

-

Toxicology and Environmental Fate

The toxicological profile of TTBPT is an area of active research, with particular focus on its biotransformation and potential for adverse health effects.

Biotransformation and Metabolism

A significant toxicological concern associated with TTBPT is its metabolism to 2,4,6-tribromophenol (2,4,6-TBP), a known toxicant. In vitro studies using human and rat liver microsomes have shown that TTBPT is rapidly metabolized, with half-lives of 1.1 and 2.2 hours, respectively.[12][13][14] 2,4,6-TBP was identified as the major metabolite, accounting for 87% of the formed metabolites.[12][13][14] In vivo studies in rats exposed to TTBPT confirmed the presence of 2,4,6-TBP in blood and liver.[12][13][14] These findings suggest that exposure to TTBPT can be a significant indirect source of 2,4,6-TBP in organisms, including humans.[12][13][14]

Toxicological Data

Comprehensive toxicological data for TTBPT itself is limited. According to some safety data sheets, the chemical is not classified as hazardous under the Globally Harmonized System (GHS).[1] However, the rapid metabolism to the more toxic 2,4,6-TBP warrants a cautious approach. The in vivo study in rats indicated that TTBPT exposure significantly activates the aryl hydrocarbon receptor (AhR) and promotes fatty degeneration in the liver.[12] Further research is needed to fully elucidate the toxicological profile of TTBPT, including its potential for carcinogenicity, reproductive toxicity, and endocrine disruption.

Environmental Presence and Fate

TTBPT has been detected in various environmental compartments, particularly in indoor dust and e-waste recycling facilities.[15] Its presence in these environments suggests its release from consumer products containing this flame retardant.

Information on the environmental persistence and degradation of TTBPT is still emerging. As a large, highly brominated molecule, it is expected to be persistent in the environment.[16] Photodegradation has been observed in laboratory settings.[14] However, data on its biodegradation in soil and aquatic environments are scarce. Its low water solubility and high octanol-water partition coefficient (log Kow) suggest a tendency to partition to sediment and soil, and a potential for bioaccumulation. Further studies are required to fully understand its environmental fate, transport, and potential for long-range environmental transport.

Conclusion and Future Perspectives

This compound is an effective brominated flame retardant with high thermal stability. However, this technical guide highlights several areas where further research is critically needed. The long-term toxicological effects of TTBPT, beyond its metabolism to 2,4,6-TBP, require thorough investigation. A deeper understanding of its environmental fate, including its persistence, degradation pathways, and ecotoxicity, is essential for a comprehensive risk assessment. As the use of TTBPT and other novel flame retardants continues, ongoing research and monitoring are imperative to ensure the safety of human health and the environment.

References

-

Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. (2021). PubMed. [Link]

-

Pinho, A. C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]

-

Pinho, A. C., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [Link]

-

Pinho, A. C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of Analytical and Applied Pyrolysis. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ResearchGate. [Link]

-

Feng Li, et al. (2006). 2,4,6Tris(2,4,6-tribromophenoxy)-1,3,5-triazine. ResearchGate. [Link]

-

Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. (2022). National Institutes of Health. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science. [Link]

-

Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2022). MDPI. [Link]

-

This compound. PubChem. [Link]

-

Guo, J., et al. (2018). Alternative Flame Retardant, this compound, in an E-waste Recycling Facility and House Dust in North America. ResearchGate. [Link]

-

Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants. CIOP. [Link]

-

Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. ResearchGate. [Link]

-

Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

-

This compound. ZXCHEM. [Link]

-

Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. The Royal Society of Chemistry. [Link]

Sources

- 1. This compound | C21H6Br9N3O3 | CID 91820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Research Portal [researchportal.murdoch.edu.au]

- 8. Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms [ouci.dntb.gov.ua]

- 9. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 10. m.ciop.pl [m.ciop.pl]

- 11. cetjournal.it [cetjournal.it]

- 12. Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine CAS number 25713-60-4

An In-Depth Technical Guide to 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (CAS No. 25713-60-4)

Authored by: A Senior Application Scientist

Foreword

This technical guide provides a comprehensive overview of this compound, a significant player in the field of brominated flame retardants. Known commercially as FR-245, this document is intended for researchers, scientists, and professionals in drug development and material science who require a deep, technical understanding of this compound. We will delve into its chemical characteristics, synthesis, mechanism of action, applications, and toxicological profile, grounded in authoritative data and field-proven insights.

Introduction and Chemical Identity

This compound, identified by the CAS number 25713-60-4, is a high-molecular-weight, additive brominated flame retardant (BFR).[1][2] It belongs to the class of organohalogen compounds and is characterized by a central 1,3,5-triazine ring substituted with three 2,4,6-tribromophenoxy groups.[3] This structure, with a high bromine content of approximately 67%, imparts excellent flame retardancy and thermal stability.[1][4] It is commonly referred to by synonyms such as Tris(2,4,6-tribromophenyl) cyanurate and Cyanuric acid tris(2,4,6-tribromophenyl) ester.[5]

Chemical Structure

The molecular structure of this compound is pivotal to its function. The central triazine core and the nine bromine atoms on the phenoxy groups contribute to its efficacy as a flame retardant.

Caption: Molecular structure of this compound.

Physicochemical and Thermal Properties

The compound is a white to off-white powder with limited volatility and no distinct odor.[6] Its high molecular weight and density are attributed to the substantial bromine content.[6] It exhibits low solubility in water but is soluble in organic solvents such as chloroform and dichloromethane.[6][7]

| Property | Value | Source |

| Molecular Formula | C₂₁H₆Br₉N₃O₃ | [1][2] |

| Molecular Weight | 1067.4 g/mol | [1][4][8] |

| Appearance | White powder | [1][9] |

| Bromine Content | ~67% | [1][4] |

| Melting Point | 228-230 °C | [1][9] |

| Specific Gravity | 2.44 | [1] |

| Vapor Pressure | 1.52 x 10⁻²⁰ Pa | [9] |

| Auto-ignition Temperature | >400 °C | [9] |

| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone | [6][7] |

Thermal Stability

A key attribute for its application as a flame retardant is its thermal stability. Thermogravimetric analysis (TGA) provides insight into its decomposition profile.

| Weight Loss (%) | Temperature (°C) |

| 2 | 360 |

| 5 | 385 |

| 10 | 400 |

| (Data obtained under a heating rate of 10°C/min in air)[1] |

Synthesis and Manufacturing

The primary synthesis route for this compound is through a nucleophilic substitution reaction.[3] This process involves the reaction of cyanuric chloride (1,3,5-trichloro-2,4,6-triazine) with 2,4,6-tribromophenol.[3]

A patented, more environmentally friendly synthesis method avoids the use of inorganic bases, thus preventing the generation of wastewater containing such bases.[10] This atom-economical process involves forming a salt from N-methylimidazole and 2,4,6-tribromophenol, which then reacts with cyanuric chloride to yield the final product with high purity (>99%).[3][10]

Synthesis Workflow

The following diagram illustrates the general synthesis pathway.

Caption: Generalized synthesis workflow for this compound.

Mechanism of Action as a Flame Retardant

As an additive flame retardant, FR-245 is physically blended with the polymer matrix rather than chemically bonded. Its flame retardant mechanism is multifaceted, primarily acting in the gas phase.

-

Radical Scavenging: Upon heating, the compound decomposes to release bromine radicals (Br•). These radicals interfere with the combustion chain reaction in the gas phase by scavenging highly reactive H• and OH• radicals, which are essential for flame propagation. This "quenching" effect slows down or extinguishes the flame.

-

Formation of a Protective Layer: In some applications, it contributes to the formation of a char layer on the surface of the material during combustion.[3] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles.

-

Synergistic Effects: For enhanced efficacy, FR-245 is often used in conjunction with a synergist, most commonly antimony trioxide (Sb₂O₃).[11] Antimony trioxide reacts with the released bromine species to form antimony trihalides, which are more effective radical scavengers in the gas phase than bromine alone.

Applications in Polymer Systems

FR-245 is a highly effective flame retardant for a variety of engineering plastics due to its excellent thermal stability, which allows it to withstand high processing temperatures without premature decomposition.[1][12]

Its major applications include:

-

Acrylonitrile Styrene Acrylate (ASA) [11]

Key Advantages in Application:

-

High Flame Retardant Efficiency: The combination of aromatic bromine and a cyanurate structure provides high efficiency.[1][12]

-

Good Thermal Stability: Essential for processing engineering plastics at high temperatures.[1][12]

-

Excellent UV Resistance: Unlike some other BFRs, it exhibits good UV stability, making it suitable for applications where color stability is important.[11]

-

Non-Blooming: It does not migrate to the surface of the plastic part over time, a phenomenon known as "blooming".[1][12]

-

Favorable Physical Properties: It maintains or improves the impact and flow properties of the host polymer.[1][12]

Analytical Methodologies

The detection and quantification of this compound in various environmental and biological matrices are crucial for exposure and risk assessment. Due to its status as a "novel" brominated flame retardant, analytical methods are continually being refined.[14]

Common analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A standard technique for the analysis of semi-volatile organic compounds. Both high-resolution and low-resolution MS have been used for its identification and quantification.[15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for analyzing high molecular weight and thermally labile compounds.

-

Sample Preparation: Extraction techniques such as accelerated solvent extraction (ASE) are increasingly used for solid matrices like food and environmental samples.[16]

Toxicology and Environmental Considerations

The toxicological profile of brominated flame retardants is a subject of ongoing research and regulatory scrutiny.[16][17][18]

Human Health and Metabolism

-

Biotransformation: In vitro studies using human and rat liver microsomes have shown that this compound can be rapidly metabolized.[19] The half-life in human liver microsomes was determined to be approximately 1.1 hours.[19]

-

Metabolites: A significant metabolite of this compound is 2,4,6-tribromophenol (2,4,6-TBP), which is considered a potential toxicant.[19] This biotransformation suggests that exposure to the parent compound could be an indirect source of 2,4,6-TBP in humans.[19]

-

Toxicity: The acute toxicity of FR-245 is considered low.[9] However, prolonged exposure may lead to irritation of the respiratory tract and skin sensitization.[6] Current data is insufficient to classify it as a carcinogen.[6]

Environmental Fate

-

Persistence and Bioaccumulation: As with many brominated compounds, there are concerns about its environmental persistence and potential for bioaccumulation.[6][16]

-

Environmental Occurrence: It has been detected in dust samples from e-waste recycling facilities and in residential dust, indicating its release from consumer products into the indoor environment.[15][20]

Safety and Handling Protocols

Adherence to proper safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7][21]

-

Skin Protection: Use impervious gloves and protective clothing.[7][21]

-

Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a full-face respirator.[7][21]

Handling and Storage

-

Ventilation: Handle in a well-ventilated area to avoid dust formation and inhalation.[7][9]

-

Storage: Keep containers tightly closed and store in a dry, room temperature environment.[9][22]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]

-

Skin Contact: Remove contaminated clothing and wash the skin with soap and water.[7]

-

Eye Contact: Rinse eyes with water for at least 15 minutes.[7]

-

Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[7]

Disposal Considerations

-

Waste should be disposed of through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[7][9][21]

-

Avoid discharge into the environment or sewer systems.[7][21]

Conclusion

This compound is a highly effective and thermally stable brominated flame retardant with significant applications in the plastics industry. Its unique combination of properties makes it a viable alternative to other BFRs. However, as with all chemicals, a thorough understanding of its toxicological and environmental profile is crucial for its responsible use. Ongoing research will continue to shed light on its long-term impacts, guiding future applications and regulatory considerations.

References

-

Covaci, A., et al. (2011). Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour. PubMed. Available at: [Link]

-

ICL Group. (n.d.). FR - 245. AWS. Available at: [Link]

-

Olatunji, O.S., et al. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available at: [Link]

-

Staskal, D.F., et al. (2005). Brominated flame retardants: cause for concern? Environmental Health Perspectives. Available at: [Link]

-

Sjödin, A., et al. (2003). A review on human exposure to brominated flame retardants--particularly polybrominated diphenyl ethers. PubMed. Available at: [Link]

-

Environ Speciality Chemicals. (n.d.). FR-245. Available at: [Link]

-

Oceanchem Group Limited. (n.d.). FR-245, flame retardant for ABS , HIPS. Available at: [Link]

-

21 Century Toxicology. (n.d.). Brominated flame retardants: Cause for concern?. Available at: [Link]

-

Tri-iso. (2007). Material Safety Data Sheet. Available at: [Link]

-

ICL Industrial Products. (n.d.). FR-245 - High Efficiency Flame Retardant. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of this compound.

-

LookChem. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Peng, H., et al. (2022). Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. PubMed. Available at: [Link]

-

Li, F., et al. (2006). 2,4,6Tris(2,4,6-tribromophenoxy)-1,3,5-triazine. ResearchGate. Available at: [Link]

-

Shandong Tianyi Chemical Co., Ltd. (n.d.). 2,4,6-Tris(2,4,6-Tribromophenoxy)-1.3.5-Triazine (RDT-8). Available at: [Link]

-

ESSLAB. (n.d.). 2,4,6-Tris(2,4,6-Tribromophenoxy-1,3,5-triazine. Available at: [Link]

-

Foshan YinCheng Chemicals. (n.d.). This compound. Available at: [Link]

-

ESSLAB. (n.d.). 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine Solution. Available at: [Link]

-

ResearchGate. (n.d.). Alternative Flame Retardant, this compound, in an E-waste Recycling Facility and House Dust in North America. Available at: [Link]

-

ChemBK. (2024). 2,4,6-TRIS-(2,4,6-TRIBROMOPHENOXY)-1,3,5-TRIAZINE. Available at: [Link]

Sources

- 1. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]

- 2. plastik-additive.com [plastik-additive.com]

- 3. benchchem.com [benchchem.com]

- 4. icl-industrialproducts.com [icl-industrialproducts.com]

- 5. This compound | 25713-60-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | C21H6Br9N3O3 | CID 91820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tri-iso.com [tri-iso.com]

- 10. CN104761510B - Synthesis method of this compound - Google Patents [patents.google.com]

- 11. weidongchem.com [weidongchem.com]

- 12. environchem.com [environchem.com]

- 13. yincchemicals.com [yincchemicals.com]

- 14. Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks [mdpi.com]

- 17. Brominated flame retardants: cause for concern? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Brominated flame retardants: Cause for concern? - 21 Century Toxicology [21centurytoxicology.com]

- 19. Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. echemi.com [echemi.com]

- 22. This compound | 25713-60-4 [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine. This complex halogenated aromatic compound, widely recognized for its application as a flame retardant, possesses a unique three-dimensional architecture that dictates its physicochemical properties and biological interactions. A thorough understanding of its molecular intricacies is paramount for its effective application and for the assessment of its environmental and toxicological profile, a critical consideration for drug development professionals. This guide delves into the detailed synthesis protocols, advanced spectroscopic and crystallographic characterization, and the underlying mechanisms of its flame-retardant action and biological transformations.

Introduction: A Molecule of Industrial Significance and Biological Relevance

This compound, often referred to as TTBP-TAZ, is a high-molecular-weight brominated flame retardant. Its primary function is to inhibit or delay the combustion of polymeric materials, finding extensive use in plastics, textiles, and electronic components[1]. The molecule's efficacy as a flame retardant stems from its high bromine content and its unique chemical structure, which combines a rigid, nitrogen-containing triazine core with three bulky tribromophenoxy arms[2].

From the perspective of drug development, the study of TTBP-TAZ is pertinent due to its potential for bioaccumulation and metabolic transformation. Research has indicated that this compound can undergo biotransformation to produce 2,4,6-tribromophenol (TBP), a substance with known toxicological properties[3][4][5]. Therefore, a detailed molecular understanding is crucial for assessing its metabolic fate and potential impact on biological systems.

Molecular Structure and Crystallography

The molecular formula of this compound is C₂₁H₆Br₉N₃O₃, with a molecular weight of 1067.4 g/mol [6]. The molecule's architecture is characterized by a central, planar 1,3,5-triazine ring. Covalently bonded to each carbon atom of the triazine core is an oxygen atom, which in turn links to a 2,4,6-tribromophenyl group.

Diagram: Molecular Structure of this compound

A 2D representation of the chemical structure.

The three-dimensional conformation of the molecule is highly complex. The bulky tribromophenoxy groups are sterically hindered, forcing them to adopt a propeller-like arrangement around the central triazine ring. This steric hindrance restricts the free rotation of the phenoxy groups, leading to a relatively rigid molecular structure.

X-ray Crystallography Data:

The precise bond lengths, bond angles, and dihedral angles of this compound have been determined by X-ray crystallography. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 618246 [6]. This data provides the most accurate and detailed insight into the molecule's three-dimensional structure.

| Structural Parameter | Typical Value Range | Significance |

| C-N bond length (triazine ring) | ~1.33 Å | Indicates partial double bond character, contributing to the ring's stability. |

| C-O bond length | ~1.35 Å | Reflects the strength of the ether linkage. |

| C-Br bond length | ~1.90 Å | Influences the lability of the bromine atoms, which is key to its flame retardant mechanism. |

| C-O-C bond angle | ~118° | Determines the orientation of the phenoxy groups relative to the triazine core. |

| Dihedral Angle (Triazine-Phenoxy) | Varies | Defines the overall "propeller" conformation of the molecule. |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The most common precursors are cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 2,4,6-tribromophenol[2].

Diagram: Synthetic Pathway

General synthetic scheme for the target molecule.

Detailed Experimental Protocol: Base-Catalyzed Synthesis

This protocol describes a common and effective method for the laboratory-scale synthesis of this compound.

Materials:

-

Cyanuric chloride

-

2,4,6-tribromophenol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Distilled water

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-tribromophenol (3.0 equivalents) and anhydrous potassium carbonate (3.3 equivalents) in acetone.

-

Addition of Cyanuric Chloride: Slowly add a solution of cyanuric chloride (1.0 equivalent) in acetone to the stirring mixture at room temperature. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Precipitation: Pour the filtrate into a beaker containing distilled water to precipitate the crude product.

-

Purification: Collect the white precipitate by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., toluene or a mixture of acetone and water) to obtain the pure product.

-

Drying: Dry the purified product in a vacuum oven at 60-80 °C.

Causality Behind Experimental Choices:

-

Potassium Carbonate: Acts as a base to deprotonate the phenolic hydroxyl group of 2,4,6-tribromophenol, forming the more nucleophilic phenoxide ion.

-

Acetone: Serves as a polar aprotic solvent that can dissolve both the reactants and the intermediate species.

-

Reflux: Provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.

-

Recrystallization: A crucial step to remove any unreacted starting materials and by-products, ensuring the high purity of the final compound.

Alternative Synthesis: Atom-Economical Approach

A more environmentally friendly synthesis method has been developed that avoids the use of an inorganic base. This method utilizes N-methylimidazole to form a salt with 2,4,6-tribromophenol, which then reacts with cyanuric chloride[1]. This approach is considered more "atom-economical" as it generates fewer inorganic by-products[1].

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum is relatively simple. It typically shows a single sharp singlet in the aromatic region (around 7.5-8.0 ppm) corresponding to the six equivalent protons on the three tribromophenyl rings.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms in the triazine ring (around 170 ppm) and the tribromophenyl rings (in the 110-155 ppm range). The number of signals will depend on the symmetry of the molecule in the solution.

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands include:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1550-1580 | C=N stretching of the triazine ring |

| ~1200-1250 | C-O-C asymmetric stretching |

| ~1000-1050 | C-O-C symmetric stretching |

| ~600-700 | C-Br stretching |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the molecule (1067.4 g/mol ). Due to the presence of a large number of bromine atoms, the isotopic pattern of the molecular ion peak will be very characteristic.

Mechanism of Action and Biological Significance

Flame Retardant Mechanism

The efficacy of this compound as a flame retardant is attributed to a combination of gas-phase and condensed-phase mechanisms.

-

Gas-Phase Radical Scavenging: Upon heating, the C-Br bonds can break, releasing bromine radicals (Br•) into the gas phase. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, thus quenching the flame.

-

Condensed-Phase Char Formation: In the solid phase, the triazine ring promotes the formation of a thermally stable char layer on the surface of the polymer. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and preventing the release of flammable volatile compounds.

Biotransformation and Toxicological Implications

For professionals in drug development, the metabolic fate of xenobiotics is a primary concern. Studies have shown that this compound can be metabolized in biological systems[3][5].

Diagram: Biotransformation Pathway

Simplified metabolic pathway of TTBP-TAZ.

In vitro studies using human and rat liver microsomes have demonstrated that TTBP-TAZ is rapidly metabolized, with the primary metabolite being 2,4,6-tribromophenol (TBP)[3][7]. This biotransformation is significant because TBP is a known toxicant. The accumulation of TBP in tissues as a result of exposure to TTBP-TAZ is a critical consideration in assessing the overall toxicological profile of this flame retardant[3][5].

Conclusion

This compound is a molecule with a fascinating and complex molecular structure that underpins its important industrial applications and its biological activities. This guide has provided a detailed examination of its synthesis, structural characterization, and the mechanisms that govern its function and metabolic fate. For researchers and professionals in the fields of materials science and drug development, a thorough understanding of this molecule at the atomic level is essential for both harnessing its beneficial properties and mitigating its potential risks.

References

Sources

- 1. CN104761510B - Synthesis method of this compound - Google Patents [patents.google.com]

- 2. This compound | 25713-60-4 | Benchchem [benchchem.com]

- 3. Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C21H6Br9N3O3 | CID 91820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

Introduction: A High-Performance Brominated Flame Retardant

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT), a prominent member of the brominated flame retardant (BFR) family, is a high-molecular-weight additive renowned for its exceptional thermal stability and flame retardant efficacy. Its molecular structure, featuring a central 1,3,5-triazine ring symmetrically substituted with three 2,4,6-tribromophenoxy groups, imparts a high bromine content (typically ≥67%) and a robust thermal profile, making it a preferred choice for various polymer systems, particularly in electronic and electrical applications.[1] This guide provides a comprehensive technical overview of the thermal stability of TTBPT, detailing its decomposition behavior, the methodologies for its evaluation, and the current understanding of its thermal degradation mechanism. This information is critical for researchers, scientists, and drug development professionals working with or developing materials requiring high-temperature processing and stringent fire safety standards.

Physicochemical Properties and Synthesis Overview

TTBPT is a white to off-white crystalline powder with a molecular formula of C₂₁H₆Br₉N₃O₃ and a molecular weight of approximately 1067.43 g/mol .[2][3] Its synthesis typically involves the nucleophilic substitution reaction between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 2,4,6-tribromophenol. This reaction is generally carried out in the presence of a base to neutralize the liberated hydrochloric acid.

Thermal Stability Assessment: Unraveling the Decomposition Profile

The thermal stability of a flame retardant is a critical parameter that dictates its suitability for various polymer processing applications and its performance under fire conditions. The primary techniques employed to evaluate the thermal stability of TTBPT are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Quantifying Thermal Degradation

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides key data points regarding the thermal stability of TTBPT.

Key Thermal Stability Parameters for TTBPT:

| Parameter | Typical Value | Significance |

| Melting Point | 228-232 °C | Indicates the transition from solid to liquid phase. |

| Onset of Decomposition (Tonset) | > 300 °C | The temperature at which significant thermal degradation begins. |

| Temperature of 2% Weight Loss (T2%) | ≥ 335 °C | A common industrial metric for the initial decomposition temperature. |

| Temperature of Maximum Decomposition Rate (Tmax) | Data not readily available in public literature | Indicates the temperature at which the material degrades most rapidly. |

| Char Yield at 700 °C | Data not readily available in public literature | The percentage of non-volatile carbonaceous residue remaining after decomposition, which contributes to the flame retardant mechanism. |

Note: Specific TGA data such as Tmax and char yield for pure TTBPT are not widely published. The provided Tonset is a conservative estimate based on the T2% value.

The high onset of decomposition for TTBPT is a key attribute, ensuring it can withstand the high processing temperatures of many engineering plastics without premature degradation.

Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For TTBPT, DSC is primarily used to determine its melting point. The endothermic peak observed in a DSC thermogram corresponds to the melting transition. The consistent melting range of 228-232 °C is indicative of a high-purity compound.

Mechanism of Thermal Decomposition: A Glimpse into the Chemistry of Fire Retardancy

While a detailed, experimentally verified thermal decomposition pathway for TTBPT is not extensively documented in publicly available literature, insights can be drawn from the known behavior of other brominated flame retardants and triazine-based compounds. The flame retardant action of TTBPT is believed to occur in both the gas and condensed phases.

Proposed Gas-Phase Action:

Upon heating, the weaker bonds in the TTBPT molecule are expected to cleave. The primary gas-phase flame retardant action of brominated compounds involves the release of hydrogen bromide (HBr) radicals. These radicals act as scavengers for the highly reactive H• and OH• radicals that propagate the combustion chain reaction in the flame, effectively quenching the fire. The presence of the nitrogen-containing triazine ring may also contribute to the flame inhibition through the release of inert nitrogen gas, which dilutes the flammable gases and oxygen in the gas phase.

Proposed Condensed-Phase Action:

In the condensed phase (the molten polymer), the decomposition of TTBPT is thought to promote the formation of a stable char layer. This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatiles. The triazine ring is known to be a good char-forming agent.

A plausible initial step in the thermal decomposition of TTBPT is the cleavage of the C-O bond between the triazine ring and the tribromophenoxy group, or the C-Br bonds on the phenyl rings. The formation of 2,4,6-tribromophenol as a major metabolite in biological systems suggests it could also be a significant thermal degradation product.[4]

Below is a speculative visualization of a potential initial decomposition step.

Caption: A high-level overview of the thermal decomposition process of TTBPT.

Experimental Protocols for Thermal Analysis

To ensure the scientific integrity and reproducibility of thermal stability data, standardized experimental protocols are essential. The following sections detail the methodologies for TGA and DSC analysis of TTBPT.

Thermogravimetric Analysis (TGA) Protocol

This protocol provides a general framework for the TGA of TTBPT. Specific parameters may be adjusted based on the instrument and the specific requirements of the analysis.

Step-by-Step Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of TTBPT powder into a clean, tared ceramic or platinum TGA pan. Ensure the sample is evenly distributed at the bottom of the pan.

-

Atmosphere: Purge the TGA furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final char yield.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of TTBPT.

Differential Scanning Calorimetry (DSC) Protocol

This protocol outlines the general procedure for determining the melting point of TTBPT using DSC.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of TTBPT powder into a clean, tared aluminum DSC pan. Hermetically seal the pan.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 150 °C).

-

Ramp the temperature to a point above the melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting DSC curve to determine the onset of melting and the peak melting temperature from the endothermic peak.

Conclusion and Future Perspectives

This compound exhibits excellent thermal stability, a critical characteristic for its application as a flame retardant in high-performance polymers. Its high decomposition temperature allows it to withstand demanding processing conditions, while its chemical structure facilitates effective flame retardant action in both the gas and condensed phases.

While the fundamental thermal properties of TTBPT are well-established, further research is warranted to elucidate the detailed mechanisms of its thermal decomposition. Advanced analytical techniques, such as TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) and mass spectrometry (TGA-MS), could provide valuable insights into the evolved gas species during decomposition. A more comprehensive understanding of the degradation pathways will enable the design of even more effective and environmentally benign flame retardant systems.

References

- 1. shimadzu.com [shimadzu.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | C21H6Br9N3O3 | CID 91820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action as a flame retardant

An In-depth Technical Guide on the Core Mechanisms of Action of Flame Retardants

Introduction

Flame retardants are a diverse group of chemical compounds incorporated into materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. Their integration into polymers, textiles, and coatings is a critical passive fire protection measure. The efficacy of a flame retardant is not due to a single, universal mechanism but rather a complex interplay of chemical and physical processes that disrupt the combustion cycle. Understanding these core mechanisms is paramount for the rational design and development of novel, more effective, and environmentally benign flame retardant systems.

This guide provides a detailed exploration of the fundamental mechanisms by which flame retardants operate. We will delve into the distinct yet often synergistic actions in the gas and condensed phases of a fire, providing a framework for researchers and material scientists to understand and manipulate these processes for enhanced fire safety.

The Combustion Cycle: A Prerequisite for Understanding

To comprehend how flame retardants work, one must first understand the self-sustaining cycle of combustion in polymeric materials. The process begins with an external heat source raising the temperature of the polymer. This leads to thermal decomposition (pyrolysis), where the polymer breaks down into smaller, volatile, and flammable gases. These gases mix with atmospheric oxygen and, upon reaching their ignition temperature, combust in an exothermic reaction. This reaction releases more heat, which radiates back to the polymer, causing further pyrolysis and fueling a self-sustaining cycle of fire.

Flame retardants are designed to interrupt this cycle at one or more points. Their mechanisms can be broadly categorized into two primary domains: gas phase action and condensed phase action.

Caption: The self-sustaining cycle of polymer combustion.

Gas Phase Inhibition: Quenching the Fire in the Air

Gas phase active flame retardants work by interfering with the chemical reactions of combustion in the flame itself. This mechanism is primarily one of radical trapping.

Mechanism of Action

During combustion, highly reactive free radicals, such as hydrogen (H•) and hydroxyl (OH•), are generated. These radicals are essential for propagating the chain reactions of the fire. Gas phase flame retardants release species that can scavenge these energetic radicals, replacing them with less reactive species and thereby quenching the flame.

Halogenated Flame Retardants: Historically, organohalogen compounds (containing bromine or chlorine) have been widely used for their high efficiency in the gas phase. Upon heating, they release halogen radicals (X•, e.g., Br• or Cl•) which interfere with the combustion chemistry. The key reactions are:

-

HX Formation: The flame retardant decomposes to release hydrogen halides (HX).

-

Radical Scavenging: The HX then participates in a series of reactions that remove the key H• and OH• radicals from the flame.

-

HX + H• → H₂ + X•

-

HX + OH• → H₂O + X•

-

-

Regeneration: The halogen radical (X•) can then react with fuel molecules (RH) to regenerate the hydrogen halide, creating a catalytic cycle of radical quenching.

-

X• + RH → HX + R•

-

This catalytic cycle makes halogenated flame retardants highly effective even at low concentrations.

Phosphorus-Based Flame Retardants: Certain phosphorus compounds can also act in the gas phase. Upon decomposition, they form phosphorus-containing radicals like PO•, PO₂•, and HPO₂•. These radicals are very effective at scavenging H• and OH• radicals, thus inhibiting the combustion process.

Experimental Evaluation: Limiting Oxygen Index (LOI)

The Limiting Oxygen Index (LOI) test, standardized under ISO 4589, is a common method to assess the efficacy of gas phase flame retardants. It measures the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a sample. A higher LOI value indicates better flame retardancy.

Protocol: ISO 4589-2 - Determination of burning behaviour by oxygen index

-

Sample Preparation: A sample of specified dimensions is prepared and conditioned at a standard temperature and humidity.

-

Apparatus: The sample is clamped vertically in a glass chimney. A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

-

Ignition: The top edge of the sample is ignited with a pilot flame.

-

Observation: The oxygen concentration is adjusted until the sample just sustains combustion after ignition.

-

Determination: The LOI is calculated as the percentage of oxygen in the final gas mixture.

Condensed Phase Action: Fortifying the Material Itself

Condensed phase flame retardants work within the solid material (the polymer) to alter the decomposition process in a way that reduces flammability. The primary mechanisms are char formation and the release of non-flammable gases.

Mechanism of Action

Char Formation (Charring): This is a highly effective condensed phase mechanism. The flame retardant promotes the formation of a stable, carbonaceous layer, or "char," on the surface of the polymer during decomposition. This char layer acts as a physical barrier with several protective functions:

-

It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.

-

It acts as a barrier to the transport of flammable gases from the decomposing polymer to the flame.

-

It reduces the permeability of oxygen to the polymer surface.

Phosphorus-based flame retardants are particularly effective charring agents, especially in oxygen-containing polymers. They can act as acids to promote dehydration and cross-linking reactions that lead to char formation. Nitrogen-based flame retardants, such as melamine, often work synergistically with phosphorus compounds to enhance char formation.

Release of Non-Flammable Gases: Some flame retardants, particularly inorganic hydroxides like aluminum trihydroxide (ATH) and magnesium dihydroxide (MDH), work by releasing non-flammable gases upon decomposition.

-

ATH Decomposition: 2Al(OH)₃ → Al₂O₃ + 3H₂O

-

MDH Decomposition: Mg(OH)₂ → MgO + H₂O

The release of water vapor has a dual effect:

-

Dilution: The water vapor dilutes the flammable gases and oxygen in the gas phase, making ignition more difficult.

-

Cooling: The decomposition process is endothermic, meaning it absorbs heat from the polymer, cooling it down and slowing the rate of pyrolysis.

Caption: Overview of gas and condensed phase flame retardant mechanisms.

Experimental Evaluation: Cone Calorimetry

Cone calorimetry (ISO 5660) is a powerful bench-scale test for evaluating the fire behavior of materials. It measures key parameters like the heat release rate (HRR), time to ignition (TTI), and mass loss rate. For condensed phase mechanisms, a reduction in the peak heat release rate (pHRR) and an increase in char residue are strong indicators of effective char formation.

Protocol: ISO 5660-1 - Reaction-to-fire tests — Heat release, smoke production and mass loss rate

-

Sample Preparation: A 100mm x 100mm sample is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.

-

Apparatus: The sample is positioned under a conical heater that applies a controlled level of radiant heat flux (e.g., 50 kW/m²).

-

Ignition: A spark igniter is positioned above the sample to ignite the pyrolysis gases.

-

Measurement: Throughout the test, the oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate. The mass of the sample is also continuously monitored.

-

Data Analysis: Key parameters such as TTI, HRR (especially pHRR), and total heat released (THR) are determined. The final mass of the sample provides the char yield.

Summary of Mechanisms and Associated Flame Retardant Classes

| Mechanism of Action | Primary Domain | Key Process | Typical Flame Retardant Classes |

| Radical Trapping | Gas Phase | Scavenging of H• and OH• radicals | Halogenated, Phosphorus-based |

| Char Formation | Condensed Phase | Formation of a protective carbonaceous layer | Phosphorus-based, Nitrogen-based |

| Cooling | Condensed Phase | Endothermic decomposition | Inorganic Hydroxides (ATH, MDH) |

| Dilution | Gas & Condensed | Release of non-flammable gases (e.g., H₂O, CO₂) | Inorganic Hydroxides, Carbonates |

Conclusion

The mechanisms of action of flame retardants are multifaceted, involving intricate chemical and physical processes in both the gas and condensed phases. While gas phase inhibition provides a rapid quenching of the flame, condensed phase mechanisms like char formation offer a more robust, protective barrier. The choice of a flame retardant system depends on the nature of the polymer, the desired level of fire safety, and other factors such as processing conditions and environmental regulations. A thorough understanding of these fundamental mechanisms is the cornerstone of innovation in the field, enabling the development of next-generation flame retardants that are not only highly effective but also safe and sustainable.

The Genesis and Evolution of FR-245: A Technical Chronicle of a Key Flame Retardant

An In-depth Guide for Researchers and Scientists in Polymer Science and Fire Safety

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core technical attributes of the flame retardant FR-245, chemically known as 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine. From its initial synthesis and patenting in the late 1960s to its broader commercialization at the turn of the 21st century, FR-245 has emerged as a significant additive flame retardant, particularly for styrenic polymers such as Acrylonitrile Butadiene Styrene (ABS) and High Impact Polystyrene (HIPS). This document traces the developmental timeline of FR-245, elucidates its chemical properties and mechanism of action, and details its primary applications. Furthermore, it provides an overview of the synthesis process and relevant experimental protocols for performance evaluation, offering a valuable resource for professionals in the field of drug development, polymer chemistry, and material science.

Introduction: The Advent of a Novel Brominated Cyanurate

In the ever-evolving landscape of fire safety, the development of effective and stable flame retardants is paramount. FR-245, a brominated cyanurate, represents a significant advancement in the field of additive flame retardants. Its unique molecular structure, which combines a triazine core with multiple brominated phenol groups, imparts exceptional thermal stability and high flame retardancy efficiency. This guide delves into the historical context of its discovery, the scientific principles underpinning its function, and its practical implementation in various polymer systems.

A Historical Perspective: From Patent to Prominence

The journey of FR-245 began in the late 1960s, a period marked by a growing demand for fire-resistant materials in consumer and industrial products.

The Initial Discovery

The first documented synthesis of this compound, the chemical entity now widely known as FR-245, was detailed in a French Patent filed in 1969 . This seminal work laid the foundation for a new class of brominated flame retardants based on a cyanuric acid structure. The development emerged during a time of significant research into halogenated compounds for fire safety, driven by increasingly stringent flammability standards for plastics and textiles. The mid-20th century saw the rise of halogenated flame retardants, with brominated compounds, in particular, gaining popularity for their high efficiency in reducing flammability[1].

The Path to Commercialization

The increasing use of engineering plastics like ABS and HIPS in these industries necessitated flame retardants that not only provided excellent fire safety but also maintained the mechanical and aesthetic properties of the base polymer. Early attempts to make ABS flame retardant often involved the addition of various agents that could compromise the material's integrity, being unable to withstand the high temperatures and pressures of processing[2]. FR-245, with its high thermal stability and compatibility with styrenic polymers, offered a viable solution to these challenges.

The Scientific Core: Chemical Identity and Properties

FR-245 is a white, crystalline powder with the chemical formula C₂₁H₆Br₉N₃O₃. Its molecular structure is key to its efficacy as a flame retardant.

-

Chemical Name: this compound

-

CAS Number: 25713-60-4

-

Molecular Weight: 1067.4 g/mol

The molecule's high bromine content (approximately 67% by weight) is a primary contributor to its flame retardant properties. The central triazine ring provides a stable backbone, while the nine bromine atoms attached to the phenoxy groups are the active flame-retarding species.

Table 1: Physical and Chemical Properties of FR-245

| Property | Value |

| Appearance | White Powder |

| Bromine Content (%) | ~67 |

| Melting Point (°C) | ~230 |

| Specific Gravity | ~2.4 |

| Decomposition Temperature (°C) | >300 |

Source: Data compiled from various technical datasheets.

Mechanism of Action: Quenching the Fire

FR-245 functions primarily in the gas phase of the combustion process, a common mechanism for brominated flame retardants.

When a polymer containing FR-245 is exposed to the high temperatures of a fire, it undergoes thermal decomposition. This process releases bromine radicals (Br•) into the gaseous phase where the combustion is occurring. These highly reactive bromine radicals interfere with the chain reactions of the fire.

The combustion of polymers is a free-radical process, sustained by highly energetic radicals such as hydrogen (H•) and hydroxyl (OH•). The released bromine radicals from FR-245 effectively "scavenge" these combustion-propagating radicals, forming less reactive species like hydrogen bromide (HBr). This interruption of the radical chain reaction slows down and can eventually extinguish the flame.

The triazine core of the FR-245 molecule contributes to its high thermal stability, ensuring that the bromine radicals are released at the appropriate temperature to be effective in quenching the flame.

Figure 1: Gas phase mechanism of FR-245.

Applications and Performance

The primary application for FR-245 is in Acrylonitrile Butadiene Styrene (ABS) and High Impact Polystyrene (HIPS) resins. These plastics are widely used in the housings of electronic and electrical equipment, automotive components, and consumer goods. The addition of FR-245 allows these materials to meet stringent fire safety standards, such as UL 94 V-0.

A key advantage of FR-245 is its excellent compatibility with these styrenic polymers, which results in good retention of mechanical properties, such as impact strength, and a high-quality surface finish. Its high thermal stability also makes it suitable for the high processing temperatures required for these plastics.

Synthesis and Manufacturing

The synthesis of this compound typically involves the reaction of 2,4,6-tribromophenol with cyanuric chloride in the presence of a base.

Generalized Synthesis Protocol

-

Preparation of Tribromophenol Salt: 2,4,6-tribromophenol is reacted with a base, such as sodium hydroxide, to form the corresponding sodium salt.

-

Reaction with Cyanuric Chloride: The tribromophenol salt is then reacted with cyanuric chloride. The reaction is typically carried out in a suitable solvent.

-

Product Isolation and Purification: The solid FR-245 product precipitates out of the reaction mixture and can be isolated by filtration. The product is then washed to remove impurities and dried.

The efficiency and purity of the final product can be influenced by factors such as the choice of solvent, base, and reaction conditions.

Figure 2: Generalized synthesis workflow for FR-245.

Experimental Protocols for Evaluation

The performance of FR-245 in a polymer matrix is typically evaluated using standardized flammability tests.

UL 94 Vertical Burn Test

This is one of the most common tests for assessing the flammability of plastic materials.

-

Objective: To determine the material's tendency to either extinguish or spread the flame once ignited.

-

Methodology:

-

A rectangular test specimen of a specified size is held vertically.

-

A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.

-

The afterflame time (t1) is recorded.

-

Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds.

-

The afterflame time (t2) and afterglow time (t3) are recorded.

-

Observations are made regarding dripping of molten polymer and ignition of a cotton patch placed below the specimen.

-

-

Classification: Based on the afterflame times, afterglow time, and dripping behavior, the material is classified as V-0, V-1, or V-2, with V-0 being the highest rating for flame retardancy.

Limiting Oxygen Index (LOI)

-

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.

-

Methodology:

-

A small, vertically oriented specimen is ignited from the top.

-

The concentration of oxygen in the surrounding atmosphere is varied until the minimum concentration that just supports flaming combustion is determined.

-

-

Interpretation: A higher LOI value indicates a better flame retardancy of the material.

Conclusion and Future Outlook

FR-245 stands as a testament to the ongoing innovation in the field of flame retardant chemistry. Its journey from a 1969 patent to a widely used commercial product highlights the interplay of scientific discovery, industrial need, and technological advancement. With its high efficiency, thermal stability, and good compatibility with key engineering plastics, FR-245 continues to be a crucial component in ensuring the fire safety of a vast array of consumer and industrial products. As the regulatory landscape for flame retardants continues to evolve, the demand for well-characterized and effective solutions like FR-245 is likely to remain strong. Future research may focus on enhancing its performance in a wider range of polymers and exploring synergistic combinations with other flame retardant systems to meet even more demanding fire safety standards.

References

- Development of flame-retarded acrylontrile-butadiene-styrene (ABS) and its alloys. (2005). IEEE Explore.

- Brominated flame retardant. Wikipedia.

- Brominated Flame Retardants in Plastic Products from China, Indonesia, and Russia. (n.d.). IPEN.

- EFFECT OF FLAME RETARDANT ADDITIVES IN FLAME RETARDANT GRADE OF ABS. (n.d.). SlideShare.

- What is the history of flame retardants? (2025, June 10). Blog.

- Brominated flame retardants. (n.d.). EFSA - European Union.